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Compound Name:

amine
CAS No.: 1083168-75-5
Cat. No.: B3080413

Get Quote

Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a trisubstituted pyridine
derivative serving as a critical intermediate in the synthesis of small-molecule therapeutics.[1]
Its structural uniqueness lies in the 4,5-dimethyl substitution pattern, which provides specific
steric bulk and electron-donating inductive effects that modulate the basicity of the pyridine
nitrogen and the lipophilicity of the overall scaffold.

This molecule is primarily utilized as a hinge-binding motif in the design of ATP-competitive
kinase inhibitors. The C2-amino group and the pyridine nitrogen form a donor-acceptor pair
essential for hydrogen bonding with the kinase hinge region, while the C6-chloro position
serves as a versatile handle for orthogonal functionalization via palladium-catalyzed cross-
coupling reactions.

Part 1: Structural Analysis & Physicochemical
Profile
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The 4,5-dimethyl substitution distinguishes this scaffold from the more common 6-chloro-2-
aminopyridine. The methyl groups exert a positive inductive effect (+1), slightly increasing the
electron density of the pyridine ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties

Property Data / Value Notes
CAS Number 1083168-75-5 Verified ldentity
6-Chloro-4,5-dimethylpyridin-2-
IUPAC Name _
amine
Molecular Formula C7HoCIN2
Molecular Weight 156.61 g/mol
) ) Crystalline powder (Predicted
Physical State Solid
based on analogs)
Solubility DMSO, Methanol, DCM Low solubility in water
) Pyridine nitrogen (Conjugate
pKa (Predicted) ~5.8-6.2 )
acid)
LogP (Predicted) 1.8-21 Moderate lipophilicity
H-Bond Donors 1 (-NH2) 2 Hydrogens available
H-Bond Acceptors 2 Pyridine N and Amino N

Electronic & Steric Considerations

» Basicity: The electron-donating methyl groups at C4 and C5 increase the pKa of the pyridine
nitrogen relative to 2-amino-6-chloropyridine, potentially strengthening H-bond acceptance in
the kinase hinge region.

o Steric Clash: The C5-methyl group introduces steric bulk adjacent to the C6-chloro position.
This can influence the rate of catalytic cycles (e.g., oxidative addition) at the C6 position
during cross-coupling reactions, often requiring specialized phosphine ligands to overcome
steric hindrance.
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Part 2: Synthetic Routes

The most robust synthetic pathway for high-purity generation of 6-Chloro-4,5-dimethylpyridin-
2-amine avoids direct chlorination of the aminopyridine, which often suffers from poor
regioselectivity. Instead, the Nucleophilic Aromatic Substitution (SnAr) of a 2,6-dichloropyridine
precursor is the industry standard.

Primary Pathway: Selective Amination

This route utilizes 2,6-dichloro-4,5-dimethylpyridine as the starting material. The reaction
exploits the electronic difference between the two chlorine atoms if one is more activated, or
relies on statistical substitution followed by chromatographic separation.

Reaction Scheme (DOT Visualization)
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Caption: Synthesis via SnAr displacement of 2,6-dichloro-4,5-dimethylpyridine.

Experimental Protocol: SnAr Synthesis

Objective: Selective mono-amination of 2,6-dichloro-4,5-dimethylpyridine.

o Preparation: Charge a high-pressure steel autoclave with 2,6-dichloro-4,5-dimethylpyridine
(1.0 eq) and 2-propanol (solvent).

e Reagent Addition: Add aqueous ammonia (28-30%, 5.0 eq) or anhydrous ammonia gas.
o Reaction: Seal the autoclave and heat to 130-140°C for 12—-18 hours.

o Note: The high temperature is required due to the electron-donating methyl groups
deactivating the ring toward nucleophilic attack.
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o Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

 Purification: Dilute with ethyl acetate and wash with water. The crude residue is purified via
silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to separate the
mono-amino product from unreacted starting material and diamino byproducts.

Part 3: Chemical Reactivity & Functionalization[3]

This scaffold offers three distinct vectors for chemical modification, making it a "privileged
structure" in medicinal chemistry.

C6-Position: Palladium-Catalyzed Cross-Coupling

The C6-chlorine is an excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig
couplings. This allows the extension of the molecule into the "solvent front" or "hydrophobic
back-pocket" of a protein target.

e Challenge: The C5-methyl group creates steric hindrance.

e Solution: Use active catalyst systems like Pdz(dba)s / XPhos or Pd(dppf)Cl2 which are
tolerant of sterically crowded substrates.

C2-Amino Group: Amide/Urea Formation

The exocyclic amine is nucleophilic and can be acylated to form amides or reacted with
isocyanates to form ureas. This is often the "linker" point in drug design.

C3-Position: Electrophilic Aromatic Substitution (SnAr)

The C3 position is the only remaining aromatic proton. It is electron-rich (ortho to amino, para
to methyl) and highly susceptible to halogenation (iodination/bromination), enabling further
functionalization.

Reactivity Map (DOT Visualization)
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6-Chloro-4,5-dimethylpyridin-2-amine
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Caption: Divergent functionalization pathways for the scaffold.
Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 2-aminopyridine motif is a classic adenine mimetic. In the ATP-binding pocket of kinases:

e The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH
of the hinge region.

e The Exocyclic Amine (C2-NHz) acts as a Hydrogen Bond Donor (HBD) for the backbone
Carbonyl of the hinge region.

The 4,5-dimethyl groups provide hydrophobic interactions with the "gatekeeper" residue or the
roof of the ATP pocket, potentially improving selectivity against kinases with smaller pockets.

Target Examples:

o c-Met Inhibitors: Pyridine scaffolds are frequently used to target the c-Met receptor tyrosine
kinase.

o ALK/ROSL1: The scaffold serves as a core for next-generation ALK inhibitors, where the C6-
substitution patterns determine potency against resistance mutations.

Part 5: Experimental Protocols
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Protocol A: Suzuki Coupling at C6 (General Procedure)

Context: Attaching an aryl group to the C6 position.

Reagents: Combine 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 eq), Aryl Boronic Acid (1.2
eq), and Potassium Carbonate (2.0 eq) in a reaction vial.

e Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.
e Catalyst: Add Pd(dppf)Cl2-DCM (5 mol%).
e Reaction: Seal and heat to 90°C for 4-6 hours.

 Validation: Monitor by LC-MS for the consumption of the chloride (M+H = 157) and formation
of the coupled product.

o Work-up: Dilute with EtOAc, wash with brine, dry over NazSOa4, and concentrate.

Protocol B: Buchwald-Hartwig Amination at C6

Context: Introducing a secondary amine at C6.

» Reagents: Combine scaffold (1.0 eq), Amine (1.2 eq), and Sodium tert-butoxide (1.5 eq) in
dry Toluene.

e Catalyst System: Add Pdz(dba)s (2 mol%) and XPhos (4 mol%).
o Note: XPhos is critical here to overcome the steric hindrance of the C5-methyl group.
o Reaction: Heat at 100°C under Argon for 12 hours.

Part 6: Safety & Handling

e Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively
an irritant to eyes and skin.

e GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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e Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine
group can oxidize over time if exposed to air/light.[2]

» Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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